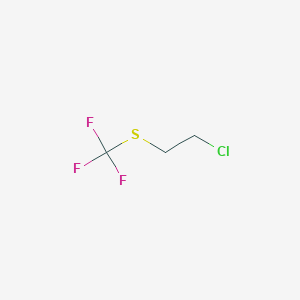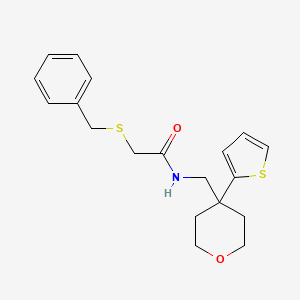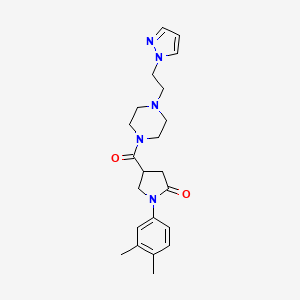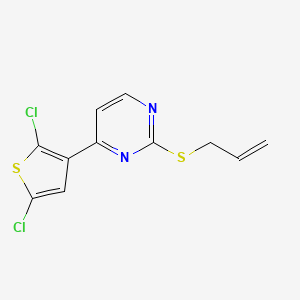
1-Chloro-2-(trifluoromethylthio)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(trifluoromethylthio)ethane, also known as CF3CH2SCl, is a colorless liquid with a pungent odor. It is widely used as a reagent in organic synthesis due to its unique properties.
Scientific Research Applications
Synthesis and Characterization of Agricultural Fungicides
A study by Ji et al. (2017) outlines an efficient method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of prothioconazole, a promising agricultural fungicide. The process, characterized by high yield and purity, demonstrates the compound's potential in the synthesis of chemically stable and effective fungicides for agricultural use (H. Ji et al., 2017).
Development of Electrophilic Trifluoromethylthiolating Reagents
Research by Shao et al. (2015) introduced new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents that facilitate the late-stage introduction of the trifluoromethylthio group into drug molecules. This advancement is crucial for enhancing drug molecule's cell membrane permeability and chemical stability, showcasing the role of 1-Chloro-2-(trifluoromethylthio)ethane in medicinal chemistry innovation (X. Shao et al., 2015).
Environmental Remediation
A study by Zhou et al. (2007) explored the use of TiO2 nanotubes for the solid-phase extraction of DDT and its metabolites from environmental water samples, indicating the compound's potential in environmental remediation efforts. The research underscores the importance of novel nanomaterials in detecting and removing persistent organic pollutants from water sources, highlighting the environmental applications of this compound (Qingxiang Zhou et al., 2007).
Enhancement of Organic Electronics
A study by Mohapatra et al. (2016) on molybdenum complexes with unsymmetrical electron-poor dithiolene ligands, including those derived from this compound, demonstrated their utility as p-dopants in organic electronics. This research contributes to the development of more soluble p-dopants for enhancing the efficiency of organic electronic devices (Swagat K. Mohapatra et al., 2016).
Catalytic Dechlorination and Biodegradation for Groundwater Treatment
Luo et al. (2021) developed a synergistic platform for the co-removal of groundwater contaminants, including 1,4-dioxane, 1,1,1-trichloroethane (TCA), and trichloroethene (TCE), via catalytic dechlorination followed by biodegradation. This study illustrates the compound's application in addressing complex environmental pollution challenges, particularly in groundwater remediation (Yihao Luo et al., 2021).
Safety and Hazards
1-Chloro-2-(trifluoromethylthio)ethane is a substance that should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this substance. It is also recommended to ensure adequate ventilation and remove all sources of ignition .
Properties
IUPAC Name |
1-chloro-2-(trifluoromethylsulfanyl)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3S/c4-1-2-8-3(5,6)7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQNKOJNJFWSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2768818.png)
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B2768819.png)


![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2768824.png)


![N-(2,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2768830.png)

![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2768834.png)



![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B2768839.png)
